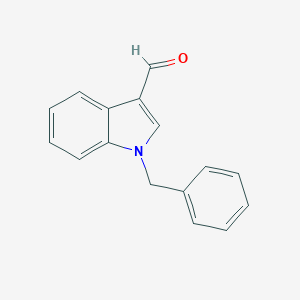

1-bencil-1H-indol-3-carbaldehído

Descripción general

Descripción

1-Benzyl-1H-indole-3-carbaldehyde (1-BIA) is a heterocyclic aromatic aldehyde with a benzyl group attached to the carbon atom at the 3-position of the indole ring. It is a versatile chemical compound that is used in a variety of applications in the fields of organic synthesis, medicinal chemistry, and material science. 1-BIA has a wide range of applications in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, it has been used in the synthesis of fluorescent dyes and chromophores. Furthermore, 1-BIA has been used in the preparation of catalysts, surfactants, and other materials.

Aplicaciones Científicas De Investigación

Función en reacciones multicomponentes

1H-Indol-3-carbaldehído y sus derivados, incluido el 1-bencil-1H-indol-3-carbaldehído, son precursores ideales para la síntesis de moléculas activas . Son precursores químicos esenciales y eficientes para generar estructuras biológicamente activas . Se han utilizado en reacciones multicomponentes (MCR) inherentemente sostenibles que ofrecen acceso a moléculas complejas .

Síntesis de estructuras biológicamente activas

1H-Indol-3-carbaldehído y sus derivados se utilizan para generar estructuras biológicamente activas . Estas estructuras incluyen derivados de carbazol, triazol, pirazol, pirimidina, quinolina e imidazol .

Precursor para derivados heterocíclicos

1H-Indol-3-carbaldehído y sus derivados, incluido el this compound, son precursores importantes para la síntesis de varios derivados heterocíclicos . Sus grupos funcionales inherentes (CO) pueden sufrir reacciones de acoplamiento C–C y C–N y reducciones fácilmente .

Inhibidor del dominio C-terminal de la ARN polimerasa II

El this compound se ha utilizado como reactivo en la preparación de inhibidores del dominio C-terminal de la ARN polimerasa II .

Reactivo en electrociclización de tipo Nazarov

Este compuesto se ha utilizado como reactivo en electrociclización de tipo Nazarov . Este es un tipo de reacción pericíclica, que es una reacción que implica una reorganización cíclica de electrones de enlace.

Preparación de inhibidores de la familia de proteínas Bcl-2

El this compound se ha utilizado como reactivo en la preparación de inhibidores de la familia de proteínas Bcl-2 <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns="http://www

Mecanismo De Acción

Target of Action

1-Benzyl-1H-indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They are used as reactants in the preparation of inhibitors of the C-terminal domain of RNA polymerase II, inhibitors of Bcl-2 family of proteins, and in Nazarov type electrocyclization .

Mode of Action

The mode of action of 1-Benzyl-1H-indole-3-carbaldehyde is primarily through its interaction with its targets. It acts as a reactant in various reactions, leading to the formation of biologically active structures . Its inherent functional groups (CO) can undergo C–C and C–N coupling reactions and reductions easily .

Biochemical Pathways

1-Benzyl-1H-indole-3-carbaldehyde is involved in multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . These reactions are significant and influential synthetic strategies in medicinal and pharmaceutical chemistry .

Result of Action

The result of the action of 1-Benzyl-1H-indole-3-carbaldehyde is the generation of biologically active structures, including inhibitors of the C-terminal domain of RNA polymerase II and inhibitors of Bcl-2 family of proteins . These structures have potential therapeutic applications in various disease conditions.

Action Environment

The action of 1-Benzyl-1H-indole-3-carbaldehyde can be influenced by various environmental factors. For instance, the efficiency of multicomponent reactions in which it participates can be affected by factors such as temperature, pH, and the presence of catalysts . Furthermore, its stability and efficacy can be influenced by storage conditions .

Análisis Bioquímico

Biochemical Properties

1-Benzyl-1H-indole-3-carbaldehyde plays a significant role in biochemical reactions. It is used as a reactant in the preparation of inhibitors of the C-terminal domain of RNA polymerase II, in Nazarov type electrocyclization, and in the preparation of inhibitors of Bcl-2 family of proteins . It also serves as a reactant for Mannich type coupling with aldehydes and secondary amines .

Cellular Effects

Indole derivatives, to which this compound belongs, have been shown to exhibit various biological activities, including antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, protein kinase inhibition, and anti-HIV activities .

Molecular Mechanism

It is known that its inherent functional groups (CO) can undergo C–C and C–N coupling reactions and reductions easily . This suggests that it may interact with biomolecules through these functional groups, potentially influencing enzyme activity and gene expression.

Temporal Effects in Laboratory Settings

It is known that the compound should be stored under inert gas at temperatures below 0°C to avoid degradation .

Metabolic Pathways

Given its role as a precursor in the synthesis of various biologically active structures, it is likely involved in several metabolic pathways .

Propiedades

IUPAC Name |

1-benzylindole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO/c18-12-14-11-17(10-13-6-2-1-3-7-13)16-9-5-4-8-15(14)16/h1-9,11-12H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXCITQLDOUGVRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20294242 | |

| Record name | 1-benzyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20294242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10511-51-0 | |

| Record name | 10511-51-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95434 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-benzyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20294242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Benzylindole-3-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Isopropylnaphtho[1,2-b]furan-4,5-dione](/img/structure/B78017.png)

![Disodium 2,5-dichloro-4-[4-[[5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-sulphonatophenyl]azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B78019.png)